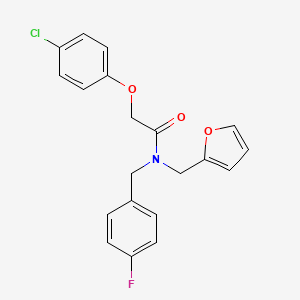![molecular formula C23H23NO3 B11387924 2-[(4-benzylpiperidin-1-yl)carbonyl]-7-methyl-4H-chromen-4-one](/img/structure/B11387924.png)
2-[(4-benzylpiperidin-1-yl)carbonyl]-7-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a piperidine ring and a chromenone structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Vorbereitungsmethoden
The synthesis of 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE involves multiple steps, typically starting with the preparation of the piperidine derivative and the chromenone core. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents. Industrial production methods may involve the hydrogenation of pyridine to produce piperidine, followed by further functionalization to introduce the benzyl and carbonyl groups .
Analyse Chemischer Reaktionen
2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the carbonyl group or other reducible functionalities.
Substitution: The benzyl group and other substituents can be replaced with different groups using nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The chromenone structure can also interact with various proteins, influencing signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7-METHYL-4H-CHROMEN-4-ONE include other piperidine derivatives and chromenone-based molecules. For example:
2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE: This compound has a similar structure but with an additional methyl group, which can influence its biological activity and chemical reactivity.
Piperidine derivatives: These compounds share the piperidine ring and can have various substituents that modify their pharmacological properties.
Chromenone derivatives: These molecules have the chromenone core and can be functionalized with different groups to achieve desired biological activities.
Eigenschaften
Molekularformel |
C23H23NO3 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-(4-benzylpiperidine-1-carbonyl)-7-methylchromen-4-one |
InChI |
InChI=1S/C23H23NO3/c1-16-7-8-19-20(25)15-22(27-21(19)13-16)23(26)24-11-9-18(10-12-24)14-17-5-3-2-4-6-17/h2-8,13,15,18H,9-12,14H2,1H3 |
InChI-Schlüssel |
IEZFGTOTEGIVHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11387845.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11387847.png)
![N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387860.png)

![4-phenyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11387872.png)
![5-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11387873.png)
![4-ethoxy-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11387881.png)
![6-[(4-Bromophenoxy)methyl]-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11387889.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11387899.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387911.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387914.png)
![6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11387925.png)
![N-(4-fluorobenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11387929.png)
